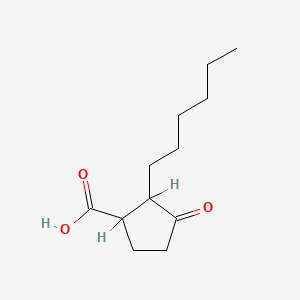












|
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([C:14]([O-])=O)([C:9]([O:11]CC)=[O:10])[CH2:4][CH2:5][C:6]([O-:8])=O.Br[CH:18]([CH2:24][CH2:25][CH2:26][CH2:27]CC)[C:19](OCC)=O>CN(C)C=O.CCCCC>[CH2:19]([CH:14]1[C:6](=[O:8])[CH2:5][CH2:4][CH:3]1[C:9]([OH:11])=[O:10])[CH2:18][CH2:24][CH2:25][CH2:26][CH3:27] |f:0.1|
|


|
Name
|
three
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
ethyl propane-1,1,3-tricarboxylate
|
|
Quantity
|
69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)[O-])(C(=O)OCC)C(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)CCCCCC
|
|
Name
|
|
|
Quantity
|
5.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at 100° C for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added dropwise with vigorous stirring
|
|
Type
|
ADDITION
|
|
Details
|
The rate of addition
|
|
Type
|
CUSTOM
|
|
Details
|
has reacted
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 10° C
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise to a well
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at room temperature for an additional 12 hours
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed at a reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
the residue is poured into 1500 ml of cold 5% hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the water phase is extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic layer and the ether extract
|
|
Type
|
WASH
|
|
Details
|
are washed with water and sodium carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
the unreacted ethyl propane-1,1,3-tricarboxylate is distilled off at 100°-105° C/0,15 mm (16 g)
|
|
Type
|
ADDITION
|
|
Details
|
the residue is boiled for 20 hours with a mixture of 750 ml of acetic acid and 750 ml of concentrated hydrochloric acid
|
|
Duration
|
20 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The volatile acids are distilled off at a reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
the residue is poured onto a large excess of crushed ice
|
|
Type
|
CUSTOM
|
|
Details
|
The solid product is collected on a Buchner funnel
|
|
Type
|
WASH
|
|
Details
|
washed repeatedly with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
The product is recrystallized from cyclohexane-pentane
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)C1C(CCC1=O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |